molecular formula C17H24ClNO2 B13788526 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride CAS No. 96401-68-2

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride

Cat. No.: B13788526
CAS No.: 96401-68-2
M. Wt: 309.8 g/mol
InChI Key: HXVSRHFBERGWGN-UHFFFAOYSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxepines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinomethyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch or continuous flow reactors: for efficient mixing and reaction control.

    Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical tool.

    Medicine: Investigating its pharmacological properties for therapeutic use.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride would involve its interaction with specific molecular targets. This could include:

    Binding to receptors: Modulating receptor activity in biological systems.

    Enzyme inhibition: Acting as an inhibitor for specific enzymes.

    Pathway modulation: Affecting signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin derivatives: Compounds with similar benzoxepin core structures.

    Piperidinomethyl derivatives: Compounds containing the piperidinomethyl group.

Uniqueness

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

96401-68-2

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

7-methyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C17H23NO2.ClH/c1-13-5-6-16-15(11-13)17(19)14(7-10-20-16)12-18-8-3-2-4-9-18;/h5-6,11,14H,2-4,7-10,12H2,1H3;1H

InChI Key

HXVSRHFBERGWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

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